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Compound of Interest

Compound Name: 1-Phenylpyrrolidine

Cat. No.: B1585074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-
phenylpyrrolidine (also known as N-phenylpyrrolidine), a key structural motif in numerous

biologically active compounds and pharmaceutical agents. This document details its

characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable data for compound

identification, structural elucidation, and quality control.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass

Spectrometric analysis of 1-phenylpyrrolidine.

Table 1: ¹H NMR Spectral Data of 1-Phenylpyrrolidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.21 td, J=6.8, 0.9 Hz 2H
H-3', H-5' (meta-

protons of phenyl ring)

6.64 t, J=7.3 Hz 1H
H-4' (para-proton of

phenyl ring)

6.56 d, J=7.9 Hz 2H
H-2', H-6' (ortho-

protons of phenyl ring)

3.25-3.28 m 4H
H-2, H-5 (α-protons of

pyrrolidine ring)

1.96-1.99 m 4H
H-3, H-4 (β-protons of

pyrrolidine ring)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 1-Phenylpyrrolidine
Chemical Shift (δ) ppm Assignment

148.2 C-1' (ipso-carbon of phenyl ring)

129.3 C-3', C-5' (meta-carbons of phenyl ring)

115.6 C-4' (para-carbon of phenyl ring)

111.9 C-2', C-6' (ortho-carbons of phenyl ring)

47.8 C-2, C-5 (α-carbons of pyrrolidine ring)

25.7 C-3, C-4 (β-carbons of pyrrolidine ring)

Solvent: CDCl₃

Table 3: Key IR Absorption Bands for 1-
Phenylpyrrolidine
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2960, ~2870 Medium-Strong
Aliphatic C-H stretch

(pyrrolidine ring)

~1600, ~1500 Strong C=C aromatic ring stretching

~1350 Medium C-N stretching

~750, ~690 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Note: This data is based on typical values for the functional groups present in 1-
phenylpyrrolidine. A vapor phase IR spectrum is available through SpectraBase.[1]

Table 4: Mass Spectrometry Data for 1-Phenylpyrrolidine
m/z Relative Intensity Proposed Fragment

147 High [M]⁺ (Molecular Ion)

146 High [M-H]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of

400 MHz or higher.

Sample Preparation: A sample of 1-phenylpyrrolidine (approximately 5-10 mg) is dissolved

in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL
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in a standard 5 mm NMR tube.

Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR,

standard acquisition parameters include a sufficient number of scans to achieve a good

signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-

12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence

is commonly used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is

required, and a larger number of scans is typically necessary due to the lower natural

abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation. The resulting spectrum is then phase-corrected and baseline-corrected.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups

present in the molecule.

Sample Preparation: For a liquid sample like 1-phenylpyrrolidine, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates. Alternatively, for a vapor phase spectrum, the sample is

introduced into a gas cell.

Data Acquisition: A background spectrum of the empty sample holder (or gas cell) is first

recorded. The sample is then placed in the infrared beam path, and the sample spectrum is

acquired. The instrument measures the interference pattern of the infrared light, and the

computer performs a Fourier transform to generate the final spectrum of absorbance or

transmittance versus wavenumber (typically 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)
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Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile compounds like 1-phenylpyrrolidine.

Sample Preparation: A dilute solution of 1-phenylpyrrolidine is prepared in a volatile

organic solvent (e.g., dichloromethane or methanol).

Gas Chromatography: A small volume of the sample solution is injected into the gas

chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The components of the sample are separated based on their boiling points

and interactions with the stationary phase of the column.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. In the ion source (typically using electron ionization), the molecules are

bombarded with high-energy electrons, causing them to ionize and fragment. The resulting

ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,

a quadrupole).

Data Analysis: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum. The fragmentation pattern is then analyzed to determine the

structure of the molecule. The peak with the highest m/z value often corresponds to the

molecular ion [M]⁺.

Visualizations
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the acquisition and interpretation of

spectral data for 1-phenylpyrrolidine.
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Workflow for Spectral Analysis of 1-Phenylpyrrolidine
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Caption: Workflow for Spectral Analysis of 1-Phenylpyrrolidine.
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Proposed Mass Spectrometry Fragmentation of 1-
Phenylpyrrolidine
The following diagram illustrates a proposed fragmentation pathway for 1-phenylpyrrolidine
under electron ionization.

Proposed Mass Spectrometry Fragmentation of 1-Phenylpyrrolidine
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Caption: Proposed Fragmentation of 1-Phenylpyrrolidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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